

Comparative Analysis of Analytical Data for 4-(Anilino)-4-oxobutanoic Acid Derivatives

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Compound of Interest

Compound Name: 4-(3-Bromoanilino)-4-oxobutanoic acid

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An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of analytical results for **4-(3-Bromoanilino)-4-oxobutanoic acid** and its structural analogs. The aim is to offer a cross-validation perspective on the characterization of this class of compounds, which are of interest in medicinal chemistry. Due to the limited publicly available data for the specific 3-bromo isomer, this document leverages data from closely related bromo-substituted and other anilino-oxobutanoic acid derivatives to provide a foundational analytical comparison.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key analytical data points for various anilino-4-oxobutanoic acid derivatives, facilitating a comparative assessment of their properties.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Analytical Data
4-(3-Amino-4-bromophenyl)-4-oxobutanoic acid	C ₁₀ H ₁₀ BrN ₂ O ₃	286.10	169-171[1]	Synthesis from 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid reported.[1]
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid	C ₁₁ H ₁₀ BrNO ₃	284.11	168-170 (441-443 K)[2]	Single crystal X-ray diffraction data available.[2]
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid	C ₁₀ H ₉ BrFNO ₃	290.09	Not specified	Listed as a product by chemical suppliers.
4-(4-Hydroxyanilino)-4-oxobutanoic acid	C ₁₀ H ₁₁ NO ₄	209.20	Not specified	¹³ C NMR and GC-MS data available on PubChem.[3]
4-(4-Acetylanilino)-4-oxobutanoic acid	C ₁₁ H ₁₁ NO ₄	235.24	Not specified	Commercially available for research use.[4]
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid	C ₁₃ H ₁₃ NO ₄	247.25	Not specified	Characterized by FT-IR, ¹ H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are protocols derived from the synthesis and characterization of related compounds.

Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid[2]

- **Dissolution:** 3-Methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) is dissolved in 30 ml of acetone and stirred at ambient temperature.
- **Addition:** 4-Bromoaniline (0.172 g, 1 mmol) in 20 mL of acetone is added dropwise over 30 minutes.
- **Reaction:** The mixture is stirred for 1.5 hours.
- **Filtration:** The resulting slurry is filtered.
- **Washing and Drying:** The solid product is washed with acetone and dried.
- **Crystallization:** Single crystals for X-ray diffraction are grown from methanol by slow evaporation.

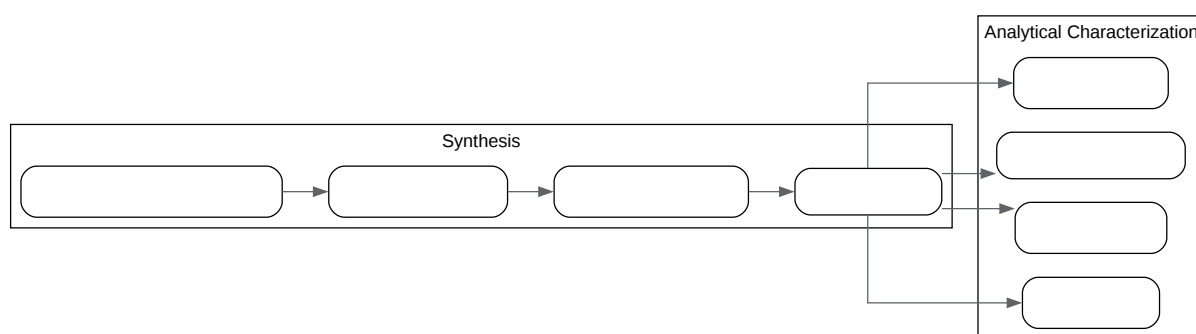
Synthesis of 4-(3-Amino-4-bromophenyl)-4-oxobutanoic acid[1]

- **Reaction Setup:** A mixture of 10 g of 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid and 6.5 g of iron powder is prepared.
- **Acidification:** 3.6 ml of concentrated HCl is added dropwise.
- **Reflux:** The mixture is boiled under a reflux condenser for 4 hours.
- **Filtration:** Undissolved material is filtered off while hot.
- **Evaporation and Extraction:** The filtrate is evaporated. Water and 5 ml of 2 N HCl are added, and the oily residue is extracted with ethyl acetate.
- **Drying and Isolation:** The organic phase is dried over sodium sulfate, and the solvent is distilled off to yield the product.

Visualizing Workflows and Concepts

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of anilino-oxobutanoic acid derivatives.

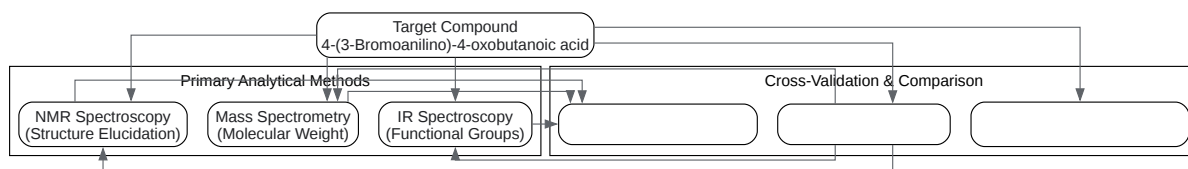


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Synthesis and Analysis Workflow

Conceptual Diagram of Analytical Cross-Validation

This diagram outlines the logical process of cross-validating analytical results for a chemical compound.



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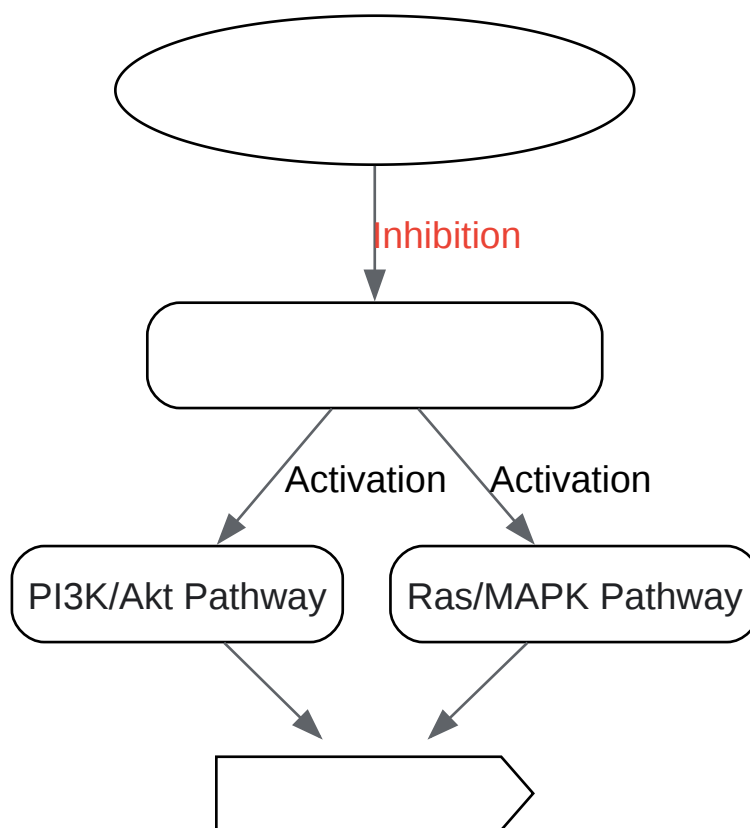
Cross-Validation of Analytical Results

Biological Context and Potential Signaling Pathways

While direct biological data for **4-(3-Bromoanilino)-4-oxobutanoic acid** is scarce, the broader class of anilino-quinazoline derivatives has been investigated for anti-angiogenic properties.^[6] These studies suggest potential interactions with receptor tyrosine kinases such as VEGFR-2 and EGFR, which are crucial in cancer-related signaling pathways.^[6] The anilino- moiety is a key pharmacophore in many kinase inhibitors, suggesting that derivatives of 4-(anilino)-4-oxobutanoic acid could be explored for similar activities. Molecular docking studies on related compounds have shown potential binding to the active sites of these receptors.^[6]

Potential Signaling Pathway Interaction

The diagram below speculates on the potential interaction of this class of compounds with a generic receptor tyrosine kinase signaling pathway.



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Hypothetical Kinase Inhibition

In conclusion, while a complete analytical dataset for **4-(3-Bromoanilino)-4-oxobutanoic acid** is not publicly available, a comparative analysis of its structural isomers and related derivatives provides valuable insights for researchers. The provided experimental protocols and conceptual workflows serve as a practical guide for the synthesis, characterization, and cross-validation of this and similar compounds. Further research is warranted to fully elucidate the analytical and biological profile of the 3-bromo isomer.

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